molecular formula C12H18N2O3 B14455818 1-Isopropylamino-3-(p-nitrophenyl)-2-propanol CAS No. 73825-99-7

1-Isopropylamino-3-(p-nitrophenyl)-2-propanol

Katalognummer: B14455818
CAS-Nummer: 73825-99-7
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: XGAIEZLJSRQDHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropylamino-3-(p-nitrophenyl)-2-propanol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isopropylamino group, a p-nitrophenyl group, and a propanol backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound for scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Isopropylamino-3-(p-nitrophenyl)-2-propanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-nitrophenylamine with isopropylamine, followed by the addition of a propanol derivative. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Isopropylamino-3-(p-nitrophenyl)-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

1-Isopropylamino-3-(p-nitrophenyl)-2-propanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Isopropylamino-3-(p-nitrophenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Isopropylamino-3-(p-nitrophenyl)-2-propanol can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

73825-99-7

Molekularformel

C12H18N2O3

Molekulargewicht

238.28 g/mol

IUPAC-Name

1-(4-nitrophenyl)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C12H18N2O3/c1-9(2)13-8-12(15)7-10-3-5-11(6-4-10)14(16)17/h3-6,9,12-13,15H,7-8H2,1-2H3

InChI-Schlüssel

XGAIEZLJSRQDHV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC(CC1=CC=C(C=C1)[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.